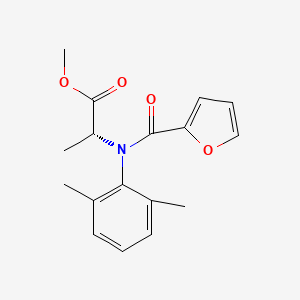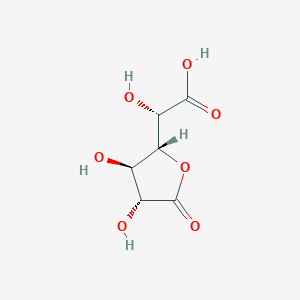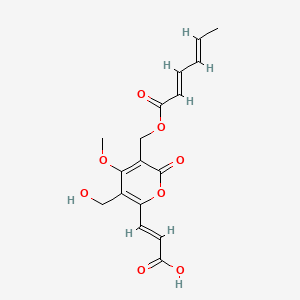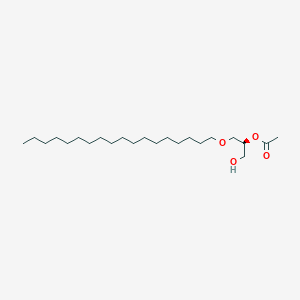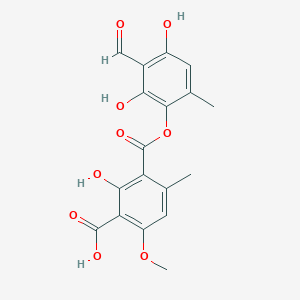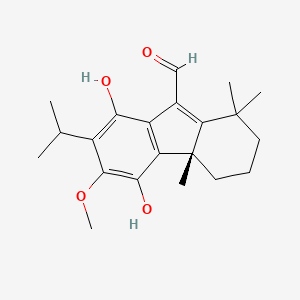
TaiwaniaquinolD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TaiwaniaquinolD is a natural product found in Taiwania cryptomerioides with data available.
Scientific Research Applications
Synthesis Approaches :
- A divergent approach was developed for the total synthesis of taiwaniaquinoids, including Taiwaniaquinol D. This involved key steps like a cationic cyclization and Wolff-type ring contraction, leading to the synthesis of racemic Taiwaniaquinol D (Deng et al., 2013).
- The first asymmetric total synthesis of Taiwaniaquinol D was achieved using an intramolecular asymmetric Heck reaction, providing a method for synthesizing various abeo-abietane-type diterpenoids (Ozeki et al., 2013).
Biological Activity :
- Taiwaniaquinol D, as part of the taiwaniaquinoid family, has been studied for its biological activity. While specific studies on Taiwaniaquinol D's biological properties are not highlighted in the current search, the taiwaniaquinoid family is known for promising biological activities, which suggests potential research avenues for Taiwaniaquinol D (Majetich & Shimkus, 2010).
Potential Medical Applications :
- Despite the absence of specific studies on Taiwaniaquinol D's medical applications in the current search, the broader context of taiwaniaquinoids, which includes Taiwaniaquinol D, suggests potential in areas like antitumor cytotoxic activity. For example, several taiwaniaquinoids have demonstrated potent cytotoxic activity against cancer cell lines (Chang et al., 2005).
Chemical Modifications and Derivatives :
- Studies have explored the synthesis of various taiwaniaquinoids, indicating the possibility of developing derivatives of Taiwaniaquinol D for specific applications. This includes the synthesis of taiwaniaquinol F and related compounds, suggesting a pathway for modifying Taiwaniaquinol D (Kakde et al., 2015).
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4aS)-5,8-dihydroxy-6-methoxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-fluorene-9-carbaldehyde |
InChI |
InChI=1S/C21H28O4/c1-11(2)13-16(23)14-12(10-22)19-20(3,4)8-7-9-21(19,5)15(14)17(24)18(13)25-6/h10-11,23-24H,7-9H2,1-6H3/t21-/m1/s1 |
InChI Key |
JILXWJZSXVLMCM-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=C1OC)O)[C@]3(CCCC(C3=C2C=O)(C)C)C)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=C1OC)O)C3(CCCC(C3=C2C=O)(C)C)C)O |
Synonyms |
taiwaniaquinol D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1R,2R,5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1253845.png)
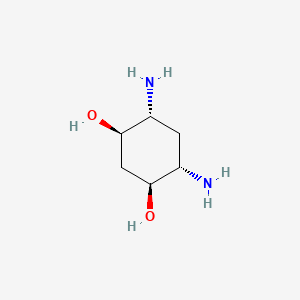
![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)
![4-[3-(4-Bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1253854.png)
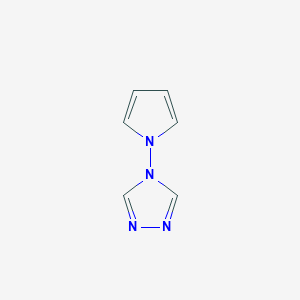
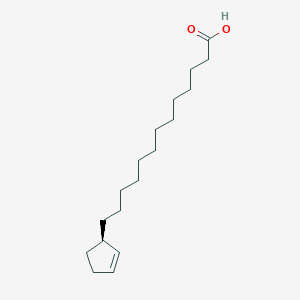
![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1253859.png)
